An In-depth Technical Guide to the Core Properties of 2-Hydroxypyrimidine Hydrochloride
An In-depth Technical Guide to the Core Properties of 2-Hydroxypyrimidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxypyrimidine hydrochloride is a pivotal heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of biologically active molecules. Its inherent chemical properties and reactivity make it a valuable precursor in the development of novel therapeutic agents, particularly in the antiviral and anticancer domains. This technical guide provides a comprehensive overview of the fundamental properties of 2-Hydroxypyrimidine hydrochloride, including its physicochemical characteristics, spectral data, and reactivity. Detailed experimental protocols for its synthesis and analysis are presented, alongside a discussion of its crucial role in medicinal chemistry, exemplified by its application in the synthesis of hepatitis C virus (HCV) inhibitors and other bioactive compounds.
Physicochemical Properties
2-Hydroxypyrimidine hydrochloride is typically a light yellow to beige crystalline solid.[1][2] It is known to be hygroscopic and should be stored in a dry, cool, and well-ventilated place under an inert atmosphere.[2][3] The compound is stable under normal conditions.[1]
Table 1: General and Physicochemical Properties of 2-Hydroxypyrimidine Hydrochloride
| Property | Value | Reference(s) |
| Chemical Name | 2-Hydroxypyrimidine hydrochloride | [2] |
| Synonyms | 2(1H)-Pyrimidinone hydrochloride, 2-Pyrimidinol hydrochloride | [2] |
| CAS Number | 38353-09-2 | [2] |
| Molecular Formula | C₄H₄N₂O · HCl | [2] |
| Molecular Weight | 132.55 g/mol | [2] |
| Appearance | Light yellow to beige crystalline solid | [1][2] |
| Melting Point | 200-205 °C (decomposes) | [2] |
| Solubility | Slightly soluble in DMSO and Methanol. Almost transparent in water. | [2] |
| Stability | Stable under normal conditions. Hygroscopic. | [1][2][3] |
Spectroscopic Data
The structural elucidation of 2-Hydroxypyrimidine hydrochloride is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-Hydroxypyrimidine hydrochloride provides characteristic signals corresponding to the protons on the pyrimidine (B1678525) ring. The interpretation of the spectrum is crucial for confirming the structure and purity of the compound. Due to the presence of tautomers and the acidic proton from the hydrochloride, the spectrum can exhibit complexities such as peak broadening.[4]
A general interpretation of the ¹H NMR spectrum in DMSO-d₆ would show:
-
A signal for the proton at the 5-position.
-
Signals for the protons at the 4- and 6-positions, which may be coupled to each other.
-
A broad signal corresponding to the N-H and/or O-H protons, the position of which can be solvent-dependent.
IR Spectroscopy
The IR spectrum of 2-Hydroxypyrimidine hydrochloride displays characteristic absorption bands that correspond to the various functional groups present in the molecule. The spectrum is a composite of the vibrations of the pyrimidine ring and the hydrochloride salt.
Key expected IR absorption bands include:
-
N-H stretching: A broad band in the region of 3200-2800 cm⁻¹, characteristic of the amine salt.
-
C=O stretching: A strong absorption band around 1700-1650 cm⁻¹, indicative of the amide carbonyl in the pyrimidinone tautomer.
-
C=N and C=C stretching: Multiple bands in the 1650-1500 cm⁻¹ region, corresponding to the pyrimidine ring vibrations.
-
Ring vibrations: Characteristic fingerprint absorptions below 1500 cm⁻¹.
Tautomerism
A critical property of 2-Hydroxypyrimidine is its existence in tautomeric forms: the hydroxy form (pyrimidin-2-ol) and the more stable keto form (pyrimidin-2(1H)-one).[5][6] The equilibrium between these tautomers is influenced by factors such as the solvent and the solid-state packing. The hydrochloride salt is expected to predominantly exist in the protonated keto form.
Caption: Tautomeric equilibrium between the hydroxy and keto forms of 2-Hydroxypyrimidine.
Reactivity and Stability
2-Hydroxypyrimidine hydrochloride is a stable compound under recommended storage conditions.[1][3] It is incompatible with strong oxidizing agents.[1] Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[3]
The reactivity of the pyrimidine ring is influenced by the electron-withdrawing nitrogen atoms. The presence of the hydroxyl/keto group also directs its reactivity. It can undergo various chemical transformations, making it a versatile synthetic intermediate.
Experimental Protocols
Synthesis of 2-Hydroxypyrimidine Hydrochloride
A common method for the synthesis of 2-Hydroxypyrimidine hydrochloride involves the condensation of 1,1,3,3-tetramethoxypropane (B13500) with urea (B33335) in the presence of an acid.[7]
General Protocol:
-
Reaction Setup: In a suitable reaction vessel, 1,1,3,3-tetramethoxypropane and urea are dissolved in an appropriate solvent (e.g., an alcohol).
-
Acidification: A strong acid, such as hydrochloric acid, is added to the mixture to catalyze the cyclization reaction.
-
Reaction: The mixture is heated to reflux for a specified period to ensure the completion of the reaction.
-
Isolation: Upon cooling, the product, 2-Hydroxypyrimidine hydrochloride, precipitates out of the solution.
-
Purification: The crude product is collected by filtration, washed with a cold solvent to remove impurities, and then dried under vacuum. Further purification can be achieved by recrystallization.
Caption: General workflow for the synthesis of 2-Hydroxypyrimidine hydrochloride.
Analytical Methods for Purity Determination
The purity of 2-Hydroxypyrimidine hydrochloride is typically assessed using High-Performance Liquid Chromatography (HPLC) and/or a titration method.
General HPLC Protocol:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The elution can be isocratic or gradient.
-
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.
-
Quantification: The purity is determined by comparing the peak area of the analyte to that of a reference standard.
General Titration Protocol:
-
Titrant: A standardized solution of a strong base, such as sodium hydroxide.
-
Indicator: A suitable pH indicator or potentiometric endpoint detection.
-
Procedure: A known weight of 2-Hydroxypyrimidine hydrochloride is dissolved in water and titrated with the standardized base. The purity is calculated based on the volume of titrant required to reach the equivalence point.
Applications in Drug Development
2-Hydroxypyrimidine hydrochloride is a key starting material in the synthesis of numerous pharmaceutical compounds, owing to the prevalence of the pyrimidine scaffold in biologically active molecules.[8]
Antiviral Agents
A significant application of 2-Hydroxypyrimidine hydrochloride is in the synthesis of antiviral drugs. It is a crucial reagent in the preparation of BI 207127, a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[2][9] The synthesis involves the coupling of the pyrimidine moiety with other heterocyclic systems to construct the final complex molecule.
Anticancer Agents
The pyrimidine nucleus is a common feature in many anticancer drugs. 2-Hydroxypyrimidine hydrochloride serves as a precursor for the synthesis of various substituted pyrimidines that have been investigated for their antiproliferative activities.[10][11][12] These derivatives often function by inhibiting kinases or other enzymes crucial for cancer cell growth and survival. For instance, novel pyrimidine derivatives have been synthesized and shown to exhibit significant cytotoxic effects against various cancer cell lines.[10][11]
Conclusion
2-Hydroxypyrimidine hydrochloride is a compound of significant interest to the pharmaceutical and chemical research communities. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an indispensable tool in the synthesis of complex, biologically active molecules. A thorough understanding of its fundamental properties, as outlined in this guide, is essential for its effective utilization in drug discovery and development, paving the way for the creation of new and improved therapeutic agents.
References
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- 6. wuxibiology.com [wuxibiology.com]
- 7. 2-Hydroxypyrimidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. 2-Hydroxypyrimidine hydrochloride | 38353-09-2 [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
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- 12. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
